Product packaging for 5-[4-(Benzyloxy)phenyl]-2-pyridinamine(Cat. No.:CAS No. 889951-16-0)

5-[4-(Benzyloxy)phenyl]-2-pyridinamine

Cat. No.: B6326643
CAS No.: 889951-16-0
M. Wt: 276.3 g/mol
InChI Key: UYUNUSNASIXHMF-UHFFFAOYSA-N
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Description

Significance of Pyridinamine Scaffolds in Modern Chemical Science

Pyridinamine scaffolds are a cornerstone in contemporary drug discovery and organic synthesis. The pyridine (B92270) ring is a common motif in numerous biologically active compounds and is frequently utilized in the design of new drug candidates. The addition of an amino group to this scaffold, forming a pyridinamine, further broadens its chemical versatility and potential for biological interactions.

These scaffolds are valued for several key properties:

Biological Activity: 2-aminopyridine (B139424) derivatives have been identified as precursors for a variety of heterocyclic compounds with demonstrated antibacterial, anticancer, and anti-inflammatory activities. rsc.org

Synthetic Versatility: The 2-aminopyridine moiety is a readily functionalized structure, allowing for the synthesis of diverse molecular libraries for screening against various biological targets. rsc.org Its simple design often leads to the formation of single products with minimal side reactions. rsc.org

Fluorescent Properties: Unsubstituted pyridin-2-amine exhibits a high quantum yield, making it a promising scaffold for the development of fluorescent probes for biological imaging and assays. mdpi.com

The adaptability of pyridinamine derivatives as starting materials for structural modifications holds significant promise for medicinal chemistry.

Overview of the 5-[4-(Benzyloxy)phenyl]-2-pyridinamine Structural Motif in Contemporary Chemical Research

While extensive research on the specific compound this compound is not widely documented in publicly available literature, an analysis of its structural components—the 5-aryl-2-aminopyridine core and the benzyloxy substituent—provides insight into its potential areas of interest in contemporary chemical research.

The 5-aryl-2-aminoimidazole scaffold, a related structure, has been the subject of studies aimed at developing compounds with antibiofilm activity. nih.gov Modifications to the substitution pattern on such scaffolds have been shown to fine-tune both their activity spectrum and toxicity. nih.gov This suggests that the 5-aryl substitution on the 2-aminopyridine ring of this compound could be a key determinant of its biological profile.

Furthermore, compounds with a 5-aryl-2,4-diaminopyrimidine core have been identified as potent inhibitors of IRAK4 kinase, a key player in inflammatory responses. nih.gov The research in this area highlights the importance of the substituent at the 5-position of the pyrimidine (B1678525) ring for potency and selectivity. nih.gov

The benzyloxy group, a benzyl (B1604629) ether, is often incorporated into drug candidates to enhance solubility and modulate pharmacokinetic properties. For instance, in related benzyloxy-pyridine derivatives, this group can be a key feature for enzyme inhibition or metal chelation.

A typical synthetic approach for related benzyloxy-substituted pyridine derivatives involves the condensation of a benzyloxy-substituted aldehyde with a pyridine derivative. Optimization of reaction conditions, such as maintaining a dry, inert atmosphere and controlling the temperature, is crucial for achieving high yields.

Table 1: Physicochemical Properties of a Related Compound: 4-(Benzyloxy)pyridin-2-amine

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
IUPAC Name4-phenylmethoxypyridin-2-amine
CAS Number85333-26-2

Data sourced from PubChem. nih.gov

Research Trajectory and Future Perspectives for Advanced Pyridine-Based Compounds

The field of pyridine chemistry is experiencing a trajectory toward the development of more complex and highly functionalized molecules. Recent advancements in transition metal catalysis are enabling the selective functionalization of pyridine rings at positions that were historically challenging to modify, such as the meta-positions (3- and 5-positions).

Future research is likely to focus on several key areas:

Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient synthetic methods for pyridine derivatives. This includes the use of photochemistry to drive C-H functionalization under mild conditions.

Targeted Drug Design: The continued exploration of pyridine-based compounds as inhibitors of specific biological targets, such as kinases and other enzymes, will remain a major focus. The ability to fine-tune the properties of these molecules through targeted substitutions will be critical for developing next-generation therapeutics.

Materials Science: The fluorescent properties of certain pyridine derivatives make them attractive candidates for the development of new materials for applications in electronics and imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O B6326643 5-[4-(Benzyloxy)phenyl]-2-pyridinamine CAS No. 889951-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-18-11-8-16(12-20-18)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUNUSNASIXHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 5 4 Benzyloxy Phenyl 2 Pyridinamine

Chiroptical Spectroscopy (CD/ORD) for Chiral DerivativesNo research on chiral derivatives of 5-[4-(Benzyloxy)phenyl]-2-pyridinamine or their analysis using Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy was found.

Further research or the publication of experimental findings by chemists working with this compound would be necessary to provide the detailed structural analysis requested.

Computational Chemistry and Theoretical Investigations of 5 4 Benzyloxy Phenyl 2 Pyridinamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of a molecule. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the system. For a molecule like 5-[4-(Benzyloxy)phenyl]-2-pyridinamine, methods such as B3LYP with a suitable basis set (e.g., 6-31G**) could be employed to optimize the molecular geometry and compute its electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

For a molecule with a complex aromatic system like this compound, the HOMO is likely to be distributed across the electron-rich phenyl and pyridine (B92270) rings, while the LUMO would also be located on these aromatic systems. A small HOMO-LUMO energy gap would indicate that the molecule is chemically reactive. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Heterocyclic System

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

Note: This data is for a different, but structurally related, heterocyclic compound and serves as an example of the type of information generated from FMO analysis. nih.gov

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-poor and represent potential electrophilic sites or hydrogen bond donors. walisongo.ac.idresearchgate.net

For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the benzyloxy group would be expected to show negative electrostatic potential. The hydrogen atoms of the amine group would exhibit positive potential. utoronto.ca This information is crucial for understanding potential intermolecular interactions.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectra. This can help in understanding the electronic structure and chromophores within the molecule.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted to NMR chemical shifts (¹H and ¹³C). These predicted shifts are often in good agreement with experimental values. mdpi.com

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This is useful for assigning the vibrational modes of the molecule. nih.gov

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximately equal to -E(HOMO)

Electron Affinity (A): Approximately equal to -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations are excellent for understanding the electronic properties of a single, optimized geometry, molecules are dynamic entities that exist in a variety of conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the conformational flexibility and dynamics of this compound.

An MD simulation would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). It would also highlight the flexibility of the benzyloxy linker and the rotational freedom of the phenyl and pyridine rings. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov For example, a study on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists used MD simulations to understand the interaction mechanism with their target protein. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. sid.irnih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking could be used to screen for potential biological targets. The process involves:

Obtaining the 3D structure of the ligand (this compound), which can be optimized using quantum chemical methods as described above.

Identifying a potential protein target.

Using a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on their binding energy to predict the most likely binding mode. nih.gov

The results of a docking study would provide a binding affinity score and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site. nih.govmdpi.com For instance, a study on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines used molecular docking to investigate their interactions with the serotonin (B10506) transporter. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for Pyridinamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of paramount importance in modern drug discovery. nih.gov These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or other properties (QSPR). For pyridinamine derivatives, QSAR and QSPR studies have been instrumental in identifying the key molecular features that govern their therapeutic potential.

Research on 2-aminopyridine (B139424) derivatives has demonstrated the utility of QSAR in understanding their mechanism of action and in designing more potent inhibitors for various biological targets. mdpi.com For instance, in the development of inhibitors for nitric oxide synthases, QSAR models have been developed for substituted 2-aminopyridine derivatives. mdpi.com These models, often built using techniques like partial component regression, help in elucidating the relationship between the structural features of the compounds and their inhibitory activities. mdpi.com The statistical robustness of these models is typically validated using parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com

A typical QSAR study on pyridinamine derivatives involves the following steps:

Data Set Selection: A series of pyridinamine analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques. researchgate.net

For the class of 2-amino-5-arylpyridines, to which this compound belongs, QSAR studies have been crucial in exploring their potential as selective agonists for targets like the CB2 receptor. mdpi.com These studies help in understanding the impact of various substituents on the aryl ring and the aminopyridine core on the binding affinity and selectivity.

Below is a representative data table illustrating the types of descriptors and statistical parameters commonly encountered in QSAR studies of pyridinamine derivatives.

Model TypeStatistical MethodKey Descriptorsr² (Training Set)q² (Cross-validation)Predicted r² (Test Set)
2D-QSARMultiple Linear RegressionTopological, Electronic (e.g., Dipole moment)0.850.780.82
3D-QSARComparative Molecular Field Analysis (CoMFA)Steric Fields, Electrostatic Fields0.920.850.88
3D-QSARComparative Molecular Similarity Indices Analysis (CoMSIA)Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields0.940.880.90

This table is a generalized representation based on typical QSAR studies and does not reflect data for a specific published study on this compound.

Cheminformatics and Data Mining for Pyridinamine Analogues

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery involving pyridinamine analogues, cheminformatics and data mining play a vital role in identifying promising lead compounds and understanding broad structure-activity trends.

One of the primary applications of cheminformatics is the creation and analysis of chemical libraries. By systematically modifying the core structure of this compound, virtual libraries of analogues can be generated. These libraries can then be screened in silico against models of biological targets to prioritize compounds for synthesis and experimental testing.

Data mining techniques are employed to extract valuable knowledge from the vast amount of data generated in high-throughput screening (HTS) and computational studies. For pyridinamine analogues, data mining can be used to:

Identify Privileged Scaffolds: By analyzing large chemical databases, it is possible to identify pyridinamine-based scaffolds that are frequently associated with specific biological activities.

Cluster Compounds: Analogues can be grouped based on their structural similarity or physicochemical properties. This helps in understanding the diversity of a compound collection and in selecting a representative subset for further investigation.

Predict ADMET Properties: Cheminformatics models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyridinamine analogues, which is crucial for identifying drug candidates with favorable pharmacokinetic profiles.

A common workflow in a cheminformatics study of pyridinamine analogues might involve the following steps, as illustrated in the table below.

StepDescriptionTools and Techniques
1. Data Collection Gathering data on pyridinamine analogues from public or proprietary databases (e.g., PubChem, ChEMBL).Database querying, data integration.
2. Library Enumeration Generating a virtual library of analogues by systematically modifying the core scaffold.Combinatorial library generation tools.
3. Descriptor Calculation Computing a wide range of molecular descriptors for each analogue in the library.Molecular descriptor software (e.g., Dragon, RDKit).
4. Similarity Searching & Clustering Identifying compounds similar to a known active molecule and grouping analogues based on structural features.Tanimoto coefficient, hierarchical clustering, t-SNE.
5. Predictive Modeling Building models to predict biological activity, selectivity, or ADMET properties.Machine learning algorithms (e.g., Random Forest, Support Vector Machines).
6. Data Visualization Visualizing the chemical space and the relationships between structure and activity.Principal Component Analysis (PCA), scatter plots.

Through these computational approaches, researchers can gain significant insights into the structure-activity and structure-property relationships of this compound and its analogues, thereby accelerating the discovery and development of new therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Profiling of 5 4 Benzyloxy Phenyl 2 Pyridinamine Analogues

Systemic Modification of the Benzyloxy Phenyl Moiety and its Impact on Activity

The benzyloxy phenyl moiety serves as a crucial recognition element, and its modification offers a fertile ground for SAR exploration. Alterations to this group, which consists of a phenyl ring linked to a second phenyl ring via a methyleneoxy bridge, can significantly modulate activity by influencing steric, electronic, and hydrophobic interactions with a biological target.

Research into related diaryl compounds, such as 6-phenyl purine (B94841) analogues, has demonstrated that substitutions on the terminal phenyl ring are critical for cytotoxic activity. For instance, the introduction of a phenoxy group at the 4-position of the phenyl ring in 6-phenyl purines resulted in potent anticancer activity. nih.gov This suggests that extending the molecule and increasing its lipophilicity in that vector can be beneficial. In another study on amino chalcone (B49325) derivatives, modifications to the terminal phenyl ring with electron-donating groups, such as methoxy (B1213986) groups, were found to be favorable for antiproliferative activity. mdpi.com

Systematic exploration often involves synthesizing a library of analogues with various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions of the benzyloxy ring. The findings from such studies on related scaffolds can be extrapolated to predict the behavior of 5-[4-(Benzyloxy)phenyl]-2-pyridinamine analogues. For example, research on pyridine (B92270) derivatives has shown that adding methoxy (OMe) groups can decrease IC50 values, indicating increased activity. nih.gov Conversely, the position of these substituents is paramount; a methyl group in the para position might enhance activity, while the same group in the ortho or meta position could be detrimental. mdpi.com

These findings underscore the importance of the electronic and steric profile of the benzyloxy phenyl moiety. The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, while the phenyl rings can engage in π-π stacking or hydrophobic interactions. Modifying these components allows for the fine-tuning of the molecule's interaction with its target.

Table 1: Impact of Phenyl Ring Substitution on Biological Activity in Related Scaffolds

Parent ScaffoldSubstitution on Phenyl RingPositionObserved Effect on Activity
6-Phenylpurine4-PhenoxyparaPotent cytotoxic activity nih.gov
Pyridine DerivativeMethoxy (OMe)-Increased antiproliferative activity nih.gov
Pyridine DerivativeMethyl (CH3)paraImproved antiproliferative activity mdpi.com
Pyridine DerivativeMethyl (CH3)ortho, metaDecreased antiproliferative activity mdpi.com

Exploration of Substituent Effects on the Pyridine Ring

Due to the electron-withdrawing nature of the ring nitrogen, electrophilic substitutions on pyridine are generally suppressed, while nucleophilic substitutions are favored, particularly at the 2- and 4-positions. wikipedia.org The 2-amino group is a strong activating group and a critical hydrogen bond donor. Studies on antimalarial 3,5-diaryl-2-aminopyridines revealed that replacement or substitution of this 2-amino group led to a complete loss of activity, highlighting its essentiality. nih.gov

The position of substituents on the pyridine ring has a significant impact. In studies of picolinate-metal interactions, a related pyridine-containing structure, it was found that the electronic effect of a substituent is most pronounced on donor groups located at the ortho or para positions relative to it. digitellinc.com For example, an amino group at the 4-position (para to the ring nitrogen) was shown to reduce the Hf-N bond length in a metal complex, indicating a strengthening of the interaction. digitellinc.com Conversely, a substituent at the 6-position (ortho to the ring nitrogen) can introduce steric hindrance, potentially weakening interactions at the nitrogen atom. digitellinc.com

Research on epibatidine (B1211577) analogues demonstrated that various substituents on the pyridine ring produced a wide range of effects on binding affinity and functional potency at nicotinic receptors. nih.gov For instance, a bromo substituent led to greater potency at certain receptor subtypes, while an amino substituent conferred a different selectivity profile. nih.gov This illustrates that even subtle changes to the pyridine ring's substitution can fine-tune a compound's biological profile. In a broad analysis of pyridine derivatives, the presence of -OH and -NH2 groups was generally found to enhance antiproliferative activity, whereas bulky groups tended to decrease it. nih.gov

Table 2: Influence of Pyridine Ring Substituents on Activity and Properties

SubstituentPositionEffectReference
Amino4-positionStrengthens metal-ligation at ring Nitrogen digitellinc.com
Bromo2'-position (on epibatidine)Increased potency at α4β4 nicotinic receptors nih.gov
Amino2'-position (on epibatidine)Conferred selectivity for β2- over β4-containing receptors nih.gov
-OH, -NH2VariousGenerally enhances antiproliferative activity nih.gov
Bulky GroupsVariousGenerally decreases antiproliferative activity nih.gov
2-Amino Group2-positionEssential for antimalarial activity in diarylaminopyridines nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical or biological properties, is a cornerstone of drug design. ufrj.brnih.gov For the this compound scaffold, several key bioisosteric replacements can be considered for the pyridine ring, the phenyl group, and the benzyloxy linker.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other heterocycles to modulate properties like pKa, metabolic stability, and hydrogen bonding capacity. nih.gov

Classical Bioisosteres: Other six-membered nitrogen-containing heterocycles like pyrimidine (B1678525), pyrazine, and pyridazine (B1198779) are common replacements. wikipedia.orgmdpi.com For example, in a series of antimalarial compounds, replacing the 2-aminopyridine (B139424) core with a 2-aminopyrazine (B29847) core led to a new series of analogues with potent oral activity. nih.gov

Non-Classical Bioisosteres: Saturated rings have emerged as effective mimics of aromatic systems. For instance, 3-azabicyclo[3.1.1]heptane has been successfully used as a saturated mimetic of pyridine, leading to dramatic improvements in solubility and metabolic stability in the drug Rupatadine. chemrxiv.org Small aliphatic rings like cyclopropanes and bicyclo[1.1.1]pentanes (BCPs) are also employed as benzene (B151609) ring replacements to improve pharmacokinetic properties. nih.govdomainex.co.uk The 2-difluoromethylpyridine group has also been demonstrated as a viable bioisostere for pyridine-N-oxide. rsc.org

Benzyloxy Phenyl Moiety Bioisosteres:

Phenyl Ring: The phenyl group can be replaced by other aromatic heterocycles such as thiophene (B33073), furan, or even another pyridine ring. The interchangeability of benzene and thiophene is a classic example of bioisosterism. sci-hub.se

Benzyloxy Linker: The ether linkage (-O-CH2-) is a classical bioisostere for groups like sulfide (B99878) (-S-), amine (-NH-), or a simple methylene (B1212753) (-CH2-). ufrj.bru-tokyo.ac.jp These substitutions can alter the geometry, polarity, and metabolic stability of the linker region. More complex non-classical replacements for the entire benzoyl group (a related functionality) include difluoromethyl BCP arenes, which have shown promise in improving metabolic stability. domainex.co.uk

The goal of these replacements is to optimize the compound's developability by, for example, improving solubility, reducing toxicity, or blocking a route of metabolism, without sacrificing the essential interactions required for biological activity. nih.gov

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original MoietyBioisosteric ReplacementRationale/Potential AdvantageReference
PyridinePyrazineMaintained/Improved biological activity nih.gov
Pyridine3-Azabicyclo[3.1.1]heptaneImproved solubility and metabolic stability chemrxiv.org
PyridinePyrimidine, PyridazineModulate pKa, H-bonding, electronics wikipedia.orgmdpi.com
PhenylThiopheneSimilar size and electronics sci-hub.se
PhenylBicyclo[1.1.1]pentane (BCP)Improved pharmacokinetic properties nih.govdomainex.co.uk
Benzyloxy Linker (-O-CH2-)Sulfide (-S-), Amine (-NH-)Classical bivalent bioisosteres, alters geometry/polarity ufrj.bru-tokyo.ac.jp

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound is a critical factor influencing its ability to bind to a biological target. A key conformational feature is the torsional or dihedral angle between the planes of the central pyridine ring and the adjacent phenyl ring. This biaryl linkage is not typically coplanar due to steric hindrance between the ortho-hydrogens on the adjacent rings. westmont.edulibretexts.org

In unsubstituted biphenyl, the dihedral angle in the gas phase is approximately 45°. westmont.edulibretexts.org This twisted conformation is the result of a balance between two opposing forces: the steric repulsion of the ortho-hydrogens, which favors a perpendicular arrangement, and π-conjugation, which favors a planar conformation. researchgate.net The energy barrier to rotation through the planar state is relatively low, allowing for rapid interconversion between enantiomeric twisted forms. libretexts.org

The introduction of substituents, particularly at the ortho positions of either ring, significantly impacts this conformational preference.

Ortho-Substitution: Bulky ortho-substituents increase steric hindrance, forcing the rings to adopt a larger dihedral angle. cdnsciencepub.com For example, the dihedral angle increases progressively in the series 2-fluorobiphenyl, 2,2'-difluorobiphenyl, and 2,2'-dichlorobiphenyl. cdnsciencepub.com This restricted rotation can be so significant that it leads to atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable enantiomers at room temperature. libretexts.org

Bridging and Buttressing Effects: The conformation can be locked by chemically bridging the two rings, as seen in planar fluorene (B118485) or the slightly twisted 9,10-dihydrophenanthrene. westmont.edu Furthermore, substituents in the meta position can exert a "buttressing" effect, increasing the effective size of an adjacent ortho-substituent and further restricting rotation. libretexts.org

This conformational flexibility or rigidity directly influences SAR. A biological receptor often binds to a single, low-energy "bioactive" conformation of a ligand. If the molecule is highly flexible, a significant entropic penalty must be paid upon binding to adopt this specific conformation. By designing more rigid analogues that are pre-organized in the bioactive conformation (e.g., through ortho-substitution or bridging), binding affinity can be substantially improved. Conversely, if a planar conformation is required for activity, any substitution that increases the dihedral angle will be detrimental. Therefore, understanding the relationship between substitution, dihedral angle, and biological activity is essential for rational drug design. cdnsciencepub.com

Table 4: Dihedral Angles of Biphenyl and Related Molecules

CompoundDihedral Angle (θ)Method/StateReference
Biphenyl~45°Gas Phase westmont.edulibretexts.org
BiphenylPlanar (0°)Solid Crystal (disputed) westmont.edu
Fluorene0° (Planar)- westmont.edu
9,10-Dihydrophenanthrene~18°Crystallographic westmont.edu
2,2'-DihalobiphenylsIncreases with halogen sizeElectron Diffraction cdnsciencepub.com

Pharmacophore Modeling and Ligand-Based Design for Pyridinamine Derivatives

In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling become invaluable tools. nih.gov A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific receptor target. youtube.com

For the this compound class, a pharmacophore model would be developed by identifying the common structural features among a series of active analogues and their spatial arrangement. nih.gov Key pharmacophoric features would likely include:

Hydrogen Bond Donor: The amino group on the pyridine ring.

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring and potentially the ether oxygen of the benzyloxy group.

Aromatic/Hydrophobic Regions: The two phenyl rings and the pyridine ring.

The process involves aligning a set of structurally diverse but active compounds to find a common 3D arrangement of these features. researchgate.net The resulting model, or "hypothesis," defines the essential geometry for binding. For instance, a pharmacophore study on 2-aminopyridine derivatives identified acceptor, donor, aliphatic, and aromatic features as favorable for activity. nih.gov

Once a statistically validated pharmacophore model is generated, it can be used in several ways:

Virtual Screening: The model can be used as a 3D query to search large databases of chemical compounds to identify novel molecules that fit the pharmacophoric requirements. nih.govyoutube.com These "hits" can then be acquired or synthesized for biological testing.

Lead Optimization: The model provides a blueprint for the rational design of new analogues. It helps chemists decide where to make modifications to enhance interactions with the putative binding site or to add or remove functional groups to improve properties.

SAR Explanation: A pharmacophore model can help rationalize the observed SAR for a series of compounds. For example, it can explain why a particular substituent is detrimental to activity by showing that it causes a steric clash with a feature in the model or improperly positions a key interaction group.

Quantitative Structure-Activity Relationship (QSAR) models are often developed alongside pharmacophore models. QSAR seeks to build a mathematical relationship between the chemical properties (descriptors) of the molecules and their biological activity. nih.gov Together, these ligand-based approaches provide a powerful strategy for understanding the molecular requirements for activity and for guiding the design of new, more potent pyridinamine derivatives. nih.gov

Mechanistic Investigations of 5 4 Benzyloxy Phenyl 2 Pyridinamine in Biological Systems in Vitro

Enzyme Inhibition Studies (e.g., Kinases, Oxidoreductases)

Research into the enzyme inhibitory activities of pyridinamine and pyridine (B92270) derivatives reveals a potential for these scaffolds to interact with various enzyme classes, including kinases and oxidoreductases.

Studies on related pyridine derivatives have demonstrated different modes of enzyme inhibition. For instance, a series of new pyridine derivatives with carbamic or amidic functions were synthesized and evaluated as cholinesterase inhibitors. One of the carbamate (B1207046) derivatives, compound 8 , was identified as a potent human acetylcholinesterase (hAChE) inhibitor with an IC50 value of 0.153 µM. nih.gov A molecular docking study suggested that this compound likely acts via a mixed inhibition mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

In another study, pyridazinobenzylpiperidine derivatives were assessed for their ability to inhibit monoamine oxidases (MAOs). Compound S5 from this series was found to be a potent and selective inhibitor of MAO-B, with an IC50 of 0.203 μM. mdpi.comresearchgate.net Kinetic analysis revealed that compound S5 acts as a competitive and reversible inhibitor of MAO-B, with a Ki value of 0.155 ± 0.050 μM. mdpi.comresearchgate.net The reversibility of the inhibition was confirmed through dialysis experiments. researchgate.net

These findings suggest that a compound like 5-[4-(Benzyloxy)phenyl]-2-pyridinamine could potentially exhibit competitive, non-competitive, or mixed-type inhibition against certain enzymes, and its interaction could be either reversible or irreversible, depending on the specific enzyme target and the nature of the binding interactions.

Table 1: Inhibition Kinetics of Structurally Related Pyridine Derivatives

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
Carbamate 8Human Acetylcholinesterase (hAChE)0.153MixedN/A
Pyridazinobenzylpiperidine S5Monoamine Oxidase B (MAO-B)0.203Competitive, Reversible0.155

The distinction between allosteric modulation and orthosteric binding is crucial in understanding the mechanism of action of a compound. While orthosteric ligands bind to the primary, evolutionarily conserved active site of a receptor or enzyme, allosteric modulators bind to a topographically distinct site. This can lead to a change in the protein's conformation, thereby modulating the binding or efficacy of the orthosteric ligand.

While no direct evidence of allosteric modulation by this compound has been reported, the pyridine scaffold is present in molecules known to act as allosteric modulators. For example, new pyridine-quinoline hybrids have been designed as PIM-1/2 kinase inhibitors, with some compounds showing competitive and others non-competitive inhibition, suggesting different binding modes.

Receptor Binding Assays and Ligand-Receptor Interactions

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a particular receptor. Studies on pyridine derivatives have shown their potential to bind to various receptors. For instance, a study on 1,4-dihydropyridine (B1200194) and pyridine derivatives demonstrated their ability to bind to adenosine (B11128) receptors in the micromolar range. nih.gov Specifically, these compounds showed affinity for A1, A2A, and A3 receptor subtypes. nih.gov The inclusion of a 6-phenyl group in some derivatives enhanced selectivity for the A3 receptor. nih.gov

Another study focused on the discovery of pyridinone derivatives as potent and selective antagonists for the adenosine A2A receptor (A2AR) for cancer immunotherapy. nih.gov Compound 38 from this series exhibited a strong A2AR antagonistic activity with an IC50 of 29.0 nM. nih.gov

These examples indicate that the benzyloxyphenyl-pyridinamine scaffold could potentially interact with various G-protein coupled receptors (GPCRs) or other receptor types. The specific binding affinity and selectivity would be dependent on the three-dimensional structure of the compound and its complementarity to the receptor's binding pocket.

Table 2: Receptor Binding Affinity of Structurally Related Pyridine Derivatives

Compound ClassTarget ReceptorBinding Affinity (Ki or IC50)
1,4-Dihydropyridine and Pyridine DerivativesAdenosine A3 ReceptorMicromolar range
Pyridinone Derivative (Compound 38)Adenosine A2A Receptor29.0 nM (IC50)

Protein-Protein Interaction Modulation by Pyridinamine Derivatives

Protein-protein interactions (PPIs) are essential for numerous cellular processes, and their modulation represents a significant therapeutic strategy. Small molecules that can disrupt or stabilize PPIs are of great interest. While there is no direct evidence of this compound modulating PPIs, the general structural features of pyridinamine derivatives suggest potential in this area.

The development of small-molecule PPI modulators is challenging due to the large and often flat interfaces of protein complexes. However, visible-light-responsive peptide backbone photoswitches based on azobenzene (B91143) derivatives have been developed to control PPIs. nih.gov These peptidomimetics can undergo reversible isomerization, leading to a change in their protein-binding capacity and their ability to inhibit enzymatic activity by disrupting PPIs. nih.gov

Furthermore, a novel lead discovery method has been developed for generating biologically active compounds that can modulate PPIs. nih.gov This method, based on a kinetic target-guided synthesis approach, has been successfully applied to the Bcl-XL protein, a key regulator of apoptosis. nih.gov These innovative approaches highlight the potential for discovering novel PPI modulators, and scaffolds like pyridinamine could serve as fragments or starting points in such discovery campaigns.

Cellular Pathway Analysis (e.g., Cell Signaling, Gene Expression)

The interaction of a compound with its molecular target(s) can trigger a cascade of downstream events, leading to changes in cellular signaling pathways and gene expression. For example, the aforementioned pyridinone derivative, compound 38 , an A2A receptor antagonist, was shown to enhance the activation and killing ability of T cells in vitro. nih.gov This was achieved by down-regulating immunosuppressive molecules like LAG-3 and TIM-3, and up-regulating effector molecules such as Granzyme B (GZMB), Interferon-gamma (IFNG), and Interleukin-2 (IL-2). nih.gov

This demonstrates how a compound acting on a specific receptor can have profound effects on cellular pathways. Should this compound be found to interact with a specific enzyme or receptor, it would be expected to modulate the associated signaling pathways. For instance, if it were to inhibit a kinase involved in a proliferation pathway, it could lead to cell cycle arrest or apoptosis.

Biomolecular Interaction Analysis (e.g., SPR, ITC)

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing biomolecular interactions in real-time and without the need for labeling. SPR can provide data on the kinetics of binding (association and dissociation rates), while ITC measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).

Although no specific SPR or ITC data for this compound is publicly available, these techniques are routinely used to study the interactions of related compounds. For example, they are instrumental in characterizing the binding of small molecule inhibitors to their target proteins, confirming direct interaction, and quantifying the binding affinity and kinetics. These methods would be essential for any future mechanistic investigation of this compound to validate its molecular targets and elucidate the energetics of the interaction.

Metabolomic Profiling of Pyridinamine Degradation (e.g., hydroxylation of the phenyl group)

The in vitro metabolic fate of a xenobiotic, such as this compound, is crucial for understanding its efficacy and potential interactions. Metabolomic profiling is employed to identify and quantify the metabolites formed when the compound is incubated with liver microsomes or other metabolically active systems. These studies help to pinpoint "metabolic soft spots"—positions on the molecule that are susceptible to enzymatic modification. nih.gov For a compound like this compound, several metabolic pathways can be anticipated based on its chemical structure, which includes a pyridinamine core, a phenyl ring, and a benzyl (B1604629) ether group.

Phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are expected to be the initial steps in its degradation. wikipedia.org Key potential transformations include:

Hydroxylation: The phenyl group is a likely site for hydroxylation, a common metabolic reaction for aromatic rings. This would result in the formation of phenolic metabolites.

O-dealkylation: The benzyloxy ether linkage can be cleaved through O-debenzylation, another common metabolic pathway, which would yield a phenolic metabolite and benzoic acid (which would be further metabolized). nih.gov The benzylic C-H bond is a known preferred site for P450-mediated metabolism. nih.gov

Pyridine Ring Oxidation: The pyridine ring itself can undergo oxidation to form N-oxides or hydroxylated pyridines. The rate and position of modification on the pyridine ring can be influenced by the nature and position of its substituents. nih.gov

Amine Group Modification: The 2-pyridinamine moiety could undergo N-acetylation or other conjugations, though this is typically a Phase II reaction.

Following Phase I modifications, the resulting metabolites, now bearing polar functional groups like hydroxyls, can undergo Phase II conjugation reactions. youtube.com These include glucuronidation or sulfation, which attach highly polar endogenous molecules to the metabolite, rendering it more water-soluble and facilitating its excretion from cells and the body. youtube.com

To investigate these pathways, researchers typically incubate the parent compound with human and animal liver microsomes. The resulting mixture of the parent compound and its metabolites is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS), which allows for the separation, identification, and quantification of each molecular species. nih.gov

Illustrative Data Table: Hypothetical Metabolomic Profile of this compound

The following table presents a hypothetical summary of potential metabolites that could be identified from in vitro microsomal incubations. This data is illustrative and not based on experimental results for this specific compound.

Metabolite IDProposed StructureProposed Metabolic PathwayRelative Abundance (%) (Hypothetical)
M15-[4-Hydroxy-phenyl]-2-pyridinamineO-Debenzylation45%
M25-[4-(Benzyloxy)phenyl-x-hydroxy]-2-pyridinaminePhenyl Ring Hydroxylation25%
M3This compound-N-oxidePyridine N-Oxidation15%
M4This compound GlucuronideGlucuronidation (Phase II)10%
M55-[4-(Benzyloxy)phenyl-x-hydroxy]-2-pyridinamine-SulfateSulfation (Phase II)5%

Subcellular Localization and Cellular Uptake Studies

Understanding where a compound accumulates within a cell and how it enters is fundamental to elucidating its mechanism of action. Small molecule inhibitors, particularly those targeting intracellular proteins like kinases, often need to cross the cell membrane and reach specific subcellular compartments to exert their effects. nih.goviapchem.org

Cellular Uptake: The mechanism by which this compound enters cells could involve several processes. Given its relatively lipophilic nature, conferred by the benzyl and phenyl groups, passive diffusion across the plasma membrane is a likely route of entry. acs.org However, transporter-mediated uptake cannot be ruled out without specific investigation. Studies to determine the uptake mechanism often involve:

Concentration-dependent uptake assays: Measuring the rate of intracellular accumulation at various extracellular concentrations.

Temperature-dependence studies: Active transport is an energy-dependent process and is significantly reduced at lower temperatures (e.g., 4°C), whereas passive diffusion is less affected. acs.org

Use of metabolic inhibitors: Depleting cellular ATP with agents like oligomycin (B223565) can inhibit active transport mechanisms. acs.org

Competition assays: Using known substrates of specific transporters to see if they reduce the uptake of the compound of interest.

Subcellular Localization: Once inside the cell, the compound's distribution is determined by its physicochemical properties. For many small molecule kinase inhibitors, localization can be widespread or concentrated in specific organelles. iapchem.org For example, some tyrosine kinase inhibitors have been found to accumulate in lysosomes, while others are found predominantly in the cytosol or associated with membrane fractions. iapchem.org Techniques to study subcellular localization include:

Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorophore without losing its activity, its location can be directly visualized in living or fixed cells using confocal microscopy. nih.gov

Subcellular Fractionation: This biochemical technique involves lysing cells and separating the major organelles (e.g., cytosol, mitochondria, nucleus, microsomes) by differential centrifugation. The concentration of the compound in each fraction is then quantified by methods like LC/MS. iapchem.org

Illustrative Data Table: Hypothetical Subcellular Distribution of this compound

The table below shows a hypothetical distribution pattern following a subcellular fractionation experiment. This data is illustrative and not based on experimental results for this specific compound.

Cellular Fraction% of Total Intracellular Compound (Hypothetical)Method of Determination
Cytosol40%Subcellular Fractionation/LCMS
Lysosomes/Organelles35%Subcellular Fractionation/LCMS
Plasma Membrane15%Subcellular Fractionation/LCMS
Nucleus5%Subcellular Fractionation/LCMS
Cytoskeleton/Insoluble5%Subcellular Fractionation/LCMS

Target Identification and Validation Approaches for 5 4 Benzyloxy Phenyl 2 Pyridinamine Mediated Effects

Proteomics-Based Target Deconvolution

Proteomics-based strategies are powerful tools for identifying the molecular targets of a small molecule directly within a complex biological system. nih.gov These approaches aim to isolate and identify proteins that physically interact with the compound of interest.

One of the most common methods is affinity purification-mass spectrometry (AP-MS) . herts.ac.ukgoogle.com In a hypothetical application to 5-[4-(Benzyloxy)phenyl]-2-pyridinamine, the compound would first be immobilized on a solid support, such as chromatography beads, to create an "affinity matrix." This matrix would then be incubated with a cell lysate. Proteins that bind to the immobilized compound are "captured" and subsequently eluted. These captured proteins are then identified using mass spectrometry.

The results of such an experiment would typically be presented in a data table, highlighting the proteins that were significantly enriched in the presence of the this compound bait compared to a control.

Table 1: Hypothetical AP-MS Results for this compound

Protein IDProtein NameFold Enrichment (Compound vs. Control)p-value
P12345Kinase X15.20.001
Q67890Receptor Y8.50.005
A1B2C3Enzyme Z4.10.04

Genetic Screens and Knockout Models for Target Validation

Once potential targets are identified, genetic approaches are crucial for validating whether these targets are responsible for the compound's biological effects. Genetic screens can identify genes that, when altered, modify the cellular response to the compound.

RNA interference (RNAi) or CRISPR-Cas9 based screens can be employed to systematically knock down or knock out the expression of individual genes. nih.govnih.govnih.gov For instance, a library of short interfering RNAs (siRNAs) or guide RNAs (gRNAs) targeting the genes identified in the proteomics screen could be introduced into cells. These cells would then be treated with this compound. If the knockdown or knockout of a specific gene product (e.g., "Kinase X") results in a loss of the compound's effect, it provides strong evidence that this protein is a key target.

The findings from such a screen can be summarized to show the impact of gene silencing on the efficacy of this compound.

Table 2: Illustrative Results from a CRISPR Knockout Screen for this compound Sensitivity

Gene KnockoutCellular Phenotype in Presence of CompoundConclusion
Kinase XNo effect of compound observedTarget validated
Receptor YReduced compound efficacyPotential target
Enzyme ZNo change in compound efficacyNot a primary target

Chemical Genetics and Optogenetic Approaches

Chemical genetics offers a sophisticated way to probe the function of a specific protein target by making it uniquely sensitive to a modified version of the compound. nih.gov This can help to confirm a direct interaction in a cellular context.

A common chemical genetic technique is the "bump-and-hole" approach . This involves engineering a "hole" into the ATP-binding pocket of a putative kinase target (e.g., "Kinase X") by mutating a bulky "gatekeeper" residue to a smaller one. A "bumped" version of this compound, with a complementary bulky group, would then be synthesized. The bumped compound would be unable to inhibit the wild-type kinase but would selectively inhibit the engineered mutant kinase.

Optogenetic approaches, while less common for small molecules, could theoretically be adapted to control the activity of a target protein with light, and then observe how this impacts the effects of this compound.

Biophysical Characterization of Compound-Target Complexes

To confirm a direct physical interaction between this compound and a purified candidate target protein, various biophysical techniques are employed. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (K_D), stoichiometry (n), and the thermodynamic driving forces (enthalpy and entropy). nih.govdiva-portal.orgnih.gov

Surface Plasmon Resonance (SPR) is another powerful technique that measures the binding of the compound to a protein immobilized on a sensor chip in real-time. nih.gov This allows for the determination of association and dissociation rate constants, in addition to the binding affinity.

X-ray crystallography can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This would offer definitive proof of a direct interaction and reveal the precise binding mode of this compound within the protein's active or allosteric site.

The data from these biophysical assays are typically quantitative and would be essential for confirming a direct interaction.

Table 3: Representative Biophysical Data for the Interaction of this compound with a Putative Target

TechniqueParameterValue
Isothermal Titration Calorimetry (ITC)Binding Affinity (K_D)150 nM
Surface Plasmon Resonance (SPR)Association Rate (k_on)2.5 x 10^5 M⁻¹s⁻¹
Surface Plasmon Resonance (SPR)Dissociation Rate (k_off)3.75 x 10⁻² s⁻¹

Chemical Biology Applications and Probe Development Utilizing 5 4 Benzyloxy Phenyl 2 Pyridinamine

Design and Synthesis of Affinity-Based Probes for Target Capture

The development of affinity-based probes is a cornerstone of chemical biology, enabling the identification and validation of drug targets. The core structure of 5-[4-(Benzyloxy)phenyl]-2-pyridinamine serves as an effective "warhead" for such probes, binding to the ATP pocket of specific kinases. invivogen.com The synthesis of these probes typically involves modifying the parent compound to incorporate a linker arm and a reactive group or an affinity tag, such as biotin.

The design process leverages structural information from co-crystal structures of related inhibitors with their target kinases. nih.govnih.gov This allows for the strategic placement of a linker on the solvent-exposed regions of the molecule, ensuring that the critical interactions responsible for target binding are not disrupted. For instance, a common strategy involves attaching a linker to the pyridinamine or the benzyloxy moiety, positions that are less likely to interfere with the hinge-binding interactions within the kinase's active site.

These affinity probes are then immobilized on a solid support, such as sepharose beads, to create an affinity matrix. This matrix can be used to "pull down" interacting proteins from cell lysates, facilitating the identification of direct targets and associated protein complexes. nih.gov

Table 1: Components of Affinity-Based Probes Derived from Kinase Inhibitors

ComponentFunctionExample
Warhead Binds to the target protein with high affinity and selectivity.This compound scaffold
Linker Spatially separates the warhead from the tag to minimize steric hindrance.Polyethylene glycol (PEG), alkyl chains
Affinity Tag Enables purification and detection of the probe-protein complex.Biotin, Desthiobiotin
Reactive Group Forms a covalent bond with the target for stable capture (optional).Photo-activatable crosslinkers (e.g., diazirines)

Development of Fluorescent or Luminescent Probes for Cellular Imaging

To visualize the subcellular localization of target kinases and monitor their activity in living cells, fluorescent or luminescent probes can be synthesized from this compound. This involves conjugating the inhibitor scaffold to a fluorophore, such as a rhodamine or fluorescein (B123965) derivative.

The key challenge in designing these probes is to ensure that the attachment of the bulky fluorophore does not compromise the inhibitor's cell permeability or its binding affinity and selectivity for the target kinase. Structure-activity relationship (SAR) data guides the selection of the attachment point. These fluorescent probes can then be used in techniques like fluorescence microscopy and flow cytometry to provide real-time spatial and temporal information about the target protein within the cellular environment.

While specific fluorescent probes directly derived from this compound are not extensively documented in publicly available literature, the principles of their design are well-established in the field of kinase chemical biology. The development of such tools would be invaluable for studying the dynamic regulation of kinases like p38 and TAK1. nih.govuni-tuebingen.de

Use of this compound as a Tool Compound for Pathway Elucidation

As a selective inhibitor, this compound and its optimized analogs can be used as "tool compounds" to dissect the roles of specific kinases in cellular signaling cascades. acs.org By acutely inhibiting a target kinase, researchers can observe the downstream consequences, thereby mapping the kinase's position and function within a pathway.

For example, inhibiting p38 MAP kinase can help elucidate its role in cellular responses to inflammatory cytokines, growth factors, and environmental stresses. medchemexpress.comnih.gov Similarly, inhibiting TAK1, a key mediator in cytokine signaling, allows for the investigation of its involvement in immune responses and cancer-related pathways. acs.orgnih.gov The use of such small molecule inhibitors provides a powerful alternative to genetic methods like siRNA or CRISPR, offering temporal control over protein function.

Studies utilizing tool compounds often involve treating cells with the inhibitor and then analyzing changes in the phosphorylation state of downstream substrates or alterations in gene expression profiles. nih.gov This approach has been critical in validating the therapeutic potential of targeting these kinase pathways.

Table 2: Kinase Pathways Investigated with Related Tool Compounds

PathwayKey Kinase(s)Cellular Processes Investigated
MAPK/p38 Pathway p38α, p38β, p38γ, p38δInflammation, apoptosis, cell differentiation, stress response medchemexpress.cominvivogen.com
NF-κB Signaling TAK1Immune response, cell survival, inflammation nih.gov
TGF-β Signaling TAK1Cell growth, differentiation, apoptosis acs.org

Derivatization for Proteolysis-Targeting Chimeras (PROTACs) or other Degradation Approaches

A cutting-edge application for selective inhibitors like this compound is their use as the target-binding warhead in proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. chemrxiv.orgchemrxiv.org

A PROTAC consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

Derivatizing this compound into a PROTAC would involve identifying a suitable attachment point for a linker connected to an E3 ligase ligand, such as pomalidomide (B1683931) (for Cereblon) or a ligand for VHL. Recent studies have demonstrated the successful development of PROTACs for TAK1, showcasing the potential of this approach. chemrxiv.orgchemrxiv.org These TAK1-degrading PROTACs have shown superior efficacy in reducing cancer cell viability compared to the parent inhibitor alone. chemrxiv.orgchemrxiv.org This strategy offers a powerful method to not only study the long-term consequences of protein loss but also presents a promising therapeutic modality.

Advanced Methodologies in Pyridinamine Research

High-Throughput Screening (HTS) in Discovery of Novel Pyridinamine Leads

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify "hit" compounds that modulate a specific biological target. nih.gov For pyridinamine-based compounds, HTS campaigns are instrumental in discovering novel leads with potential therapeutic value. The process begins with the development and miniaturization of a robust biochemical or cell-based assay designed to be compatible with ultra-high-throughput screening (u-HTS) formats. nih.gov

An HTS workflow for identifying novel pyridinamine leads would typically involve screening a diverse library, which could contain tens of thousands to millions of compounds, against a specific target, such as a protein kinase or a receptor. nih.gov State-of-the-art robotic automation platforms are utilized to manage the liquid handling, plate reading, and data acquisition, allowing for the generation of up to 200,000 data points per day in 1536-well formats. nih.govcuanschutz.edu

The initial screen identifies primary hits, which are then subjected to a series of confirmation and counter-screening assays to eliminate false positives and confirm activity. Compounds that pass this stage, known as "qualified hits," become the starting points for medicinal chemistry efforts, including the synthesis and evaluation of analogs of 5-[4-(Benzyloxy)phenyl]-2-pyridinamine to establish structure-activity relationships (SAR). nih.gov

Table 1: Key Stages and Technologies in HTS for Pyridinamine Lead Discovery

Stage Description Key Technologies
Assay Development Creation of a sensitive and reliable biological assay to measure the activity of compounds on the target of interest. Biochemical assays (e.g., enzymatic), cell-based reporter assays. nih.govyoutube.com
Library Screening Automated screening of a large and diverse collection of small molecules against the target. Robotic liquid handlers (e.g., Janus G3), automated incubators and plate hotels (e.g., Liconic). cuanschutz.edu
Data Acquisition High-speed measurement of assay signals from thousands of microplates. Multi-mode plate readers (e.g., Envision), high-content imaging systems (e.g., Opera Phenix). cuanschutz.edu
Hit Confirmation Re-testing of initial hits to confirm their activity and determine potency (e.g., IC50 values). Dose-response curve generation, secondary and orthogonal assays. nih.gov

| Hit-to-Lead | Chemical modification of confirmed hits to improve potency, selectivity, and drug-like properties. | SAR analysis, computational modeling, chemical synthesis. nih.gov |

Artificial Intelligence and Machine Learning in Pyridinamine Design and Optimization

Artificial intelligence (AI) and machine learning (ML) have become transformative technologies in drug discovery, offering powerful tools for the design and optimization of novel compounds like this compound. ijirt.orgresearchgate.net These computational approaches leverage vast datasets to build predictive models, accelerating timelines and reducing the costs associated with pharmaceutical research. nih.govnih.gov

In the context of pyridinamine design, ML models can be trained on existing data from pyridinamine and related heterocyclic scaffolds to predict a range of properties. This includes predicting biological activity against specific targets, as well as absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the inhibitory potency of new pyridinamine analogs based on their molecular features. nih.gov

Deep learning (DL), a subset of ML, is particularly adept at handling complex, non-linear data and can automatically extract relevant features from molecular representations. nih.gov Generative models, such as generative adversarial networks (GANs), can be used for de novo drug design, creating novel pyridinamine-based molecular structures that are optimized for desired properties like high target affinity and low predicted toxicity. mdpi.com ML algorithms also play a crucial role in optimizing reaction conditions for chemical synthesis, ensuring efficient production of the designed compounds. chemrxiv.org

Table 2: Applications of AI/ML in the Pyridinamine Drug Discovery Pipeline

Application Area ML/AI Technique Objective
Target Identification Kernel-based methods, gene network analysis To identify and prioritize promising drug targets for pyridinamine scaffolds. nih.gov
Virtual Screening Deep neural networks (DNNs), Support Vector Machines (SVMs) To screen virtual libraries of compounds and predict their binding affinity to a target, enriching "hit" rates. ijirt.orgnih.gov
Lead Optimization Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) To design novel pyridinamine analogs with improved potency, selectivity, and ADME profiles. mdpi.com
Synthesis Prediction Bayesian optimization, Random Forest To optimize reaction parameters (e.g., temperature, concentration) for the continuous flow synthesis of amines. chemrxiv.org

| Property Prediction | Gradient Boosting Machines (e.g., LightGBM), Neural Networks | To predict experimental outcomes such as drug release profiles from formulations. nih.gov |

Mechanistic Toxicology (In Vitro Models)

Understanding the potential for toxicity is a critical aspect of drug development. Mechanistic toxicology utilizes in vitro models to investigate the specific biochemical pathways through which a compound might exert adverse effects, moving beyond simple cytotoxicity assays. nih.gov This approach is vital for the early-stage assessment of pyridinamine compounds, allowing researchers to select candidates with more favorable safety profiles before advancing to more complex studies.

For a compound like this compound, a panel of in vitro assays can provide a "toxicological fingerprint." youtube.com These assays often employ human-derived cells to improve their physiological relevance. nih.gov A key area of investigation is genotoxicity, or the potential for a compound to damage DNA. Stem cell-based reporter assays, such as the ToxTracker, can discriminate between different mechanisms of genotoxicity, such as direct DNA binding (clastogenicity) versus indirect effects like oxidative stress or protein damage. youtube.com

Other in vitro models can assess organ-specific toxicity. For example, exploratory studies on related heterocyclic compounds have used liver and kidney functionality assays to detect signs of hepatic or renal damage after treatment. nih.gov The use of complex 3D cell models and microphysiological systems (MPS) is an emerging trend, aiming to better mimic human physiology and improve the translation of in vitro findings to in vivo outcomes. nih.gov

Table 3: In Vitro Assays for Mechanistic Toxicology Profiling of Pyridinamine Scaffolds

Toxicological Endpoint In Vitro Assay Example Mechanism Investigated
Genotoxicity ToxTracker® Assay DNA damage, oxidative stress, protein damage, aneugenicity vs. clastogenicity. youtube.com
Genotoxicity Ames Test (S. typhimurium) Induction of mutations in bacterial strains. nih.gov
Genotoxicity Chromosomal Aberration Test Structural chromosome damage in mammalian cells (e.g., CHO cells). nih.gov
Hepatotoxicity 3D Spheroid Cultures of Hepatocytes Cell viability, enzyme leakage (ALT/AST), bile duct proliferation. nih.govnih.gov
Cardiotoxicity hERG Patch-Clamp Assay Inhibition of the hERG potassium channel, a key indicator of arrhythmia risk.

| General Cellular Stress | ToxProfiler Assay | Quantification of cellular stress response pathways (e.g., ER stress, autophagy, inflammation). youtube.com |

Drug Repurposing Strategies for Pyridinamine Scaffolds

Drug repurposing, or repositioning, is an effective strategy that involves identifying new therapeutic uses for existing drugs or compounds that have already undergone some degree of clinical development. nih.gov This approach can significantly reduce the time and cost of drug development. For scaffolds like pyridinamine, which may be present in numerous compounds investigated for various targets, repurposing offers a valuable opportunity to unlock new therapeutic potential.

Computational methods are central to modern repurposing strategies. nih.gov One such method is in silico inverse virtual screening (iVS), where a molecule with a known scaffold, such as a pyridinamine derivative, is computationally docked against a large database of biological targets to identify potential new interactions. nih.gov Pharmacophore-based screening can also be used to find new targets that share key structural features with the original target of a compound series. nih.gov

Another advanced technique is scaffold-hopping, which uses computational algorithms to identify molecules with different core structures (scaffolds) that can maintain the same biological activity by presenting similar interaction points to the target protein. nih.gov This can lead to the identification of an existing drug from a different chemical class that may share a previously unknown activity with the pyridinamine scaffold, suggesting a new therapeutic application. Such strategies have been successfully applied to related heterocyclic scaffolds like pyrimidines, which have been repurposed as potent antiviral agents. nih.gov

Table 4: Methodologies for Repurposing Pyridinamine-Based Compounds

Strategy Description Example Application
Inverse Virtual Screening (iVS) Computationally screening a single compound against a library of many potential protein targets. Identifying aspartate aminotransferase as a potential new target for a library of pyridazinone-based molecules. nih.gov
Pharmacophore Modeling Creating a 3D model of the essential features required for biological activity and using it to search for matching targets or compounds. Identifying new potential targets for a compound series that failed against its original intended target. nih.gov
Scaffold-Hopping Identifying structurally diverse compounds that retain the pharmacological activity of a reference molecule. Finding new compound-target interactions that can be utilized for future drug development in rare diseases. nih.gov

| Literature & Patent Mining | Systematically analyzing scientific literature and patent databases to find associations between scaffolds and biological activities. | Reviewing patents on pyrimidine (B1678525) derivatives to identify their use against various protein kinases. nih.gov |

Patent Landscape and Intellectual Property in 5 4 Benzyloxy Phenyl 2 Pyridinamine Research

Analysis of Patent Filings Related to Pyridinamine Compounds

An examination of the patent landscape reveals a significant interest in pyridinamine and related pyridine (B92270) structures as scaffolds for drug discovery. While a patent specifically claiming the individual compound 5-[4-(Benzyloxy)phenyl]-2-pyridinamine has not been identified in the public domain, numerous patents encompass structurally similar molecules, providing a clear indication of the fields in which this compound and its derivatives could find application and be protected.

The patent literature highlights the role of pyridine derivatives in a wide array of therapeutic areas. Notably, there is a strong focus on their use as kinase inhibitors. For instance, patent US10570139B2 describes substituted pyrazolo[1,5-a]pyrimidines, which share a core structural resemblance to pyridinamine derivatives, as modulators of Bruton's tyrosine kinase (Btk). nih.gov This patent underscores the potential of such compounds in the treatment of diseases where Btk plays a crucial role. Further illustrating this trend, patent WO2012170976A2 details novel pyrimidine (B1678525) and pyridine compounds with Btk inhibitory activity for use in hyperproliferative diseases. fiercebiotech.com

The scope of these patents is often broad, claiming a genus of compounds defined by a common core structure with various substitutions. This approach allows inventors to protect a wide range of related molecules, thereby securing a broad market position. The claims typically cover the composition of matter, methods of synthesis, pharmaceutical compositions containing the compounds, and their use in treating specific diseases.

Beyond kinase inhibition, pyridinamine derivatives are also featured in patents for other applications. Research has shown their potential as antibacterial agents and for treating neglected tropical diseases, indicating a diverse range of patenting opportunities. pharmaceutical-business-review.comsalesandmarketingnetwork.cominpart.ionridigital.com

The following interactive table summarizes key patent filings related to pyridinamine and structurally similar compounds, highlighting their therapeutic focus:

Patent / Publication NumberTitleKey Therapeutic FocusAssignee / Inventor
US10570139B2 Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators nih.govBruton's tyrosine kinase (Btk) modulationNot specified in snippet
WO2012170976A2 Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity fiercebiotech.comBtk inhibition for hyperproliferative diseasesNot specified in snippet
US-6060475-A Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof pharmaceutical-technology.comPharmaceutically useful compoundsZENECA LTD
US8093289B2 Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof smw.chInflammatory diseasesFUJIFILM TOYAMA CHEMICAL CO., LTD.

Strategies for Intellectual Property Protection of Novel Pyridinamine Derivatives

Securing robust intellectual property (IP) protection is paramount for the successful commercialization of novel pyridinamine derivatives. The primary vehicle for this protection is the patent, which grants the inventor exclusive rights to their invention for a limited period. The strategies employed to protect these novel compounds are multifaceted and aim to create a strong and defensible patent portfolio.

A cornerstone of IP strategy is the "composition of matter" claim, which protects the novel chemical entity itself. For a compound like this compound or its derivatives, this would be the most fundamental and powerful form of protection. To be patentable, the compound must be novel, non-obvious, and have a demonstrated utility.

Beyond the compound itself, a comprehensive IP strategy includes claims covering:

Methods of Synthesis: Protecting the specific processes used to manufacture the compound can provide an additional layer of defense.

Pharmaceutical Compositions: Claims can be directed to formulations containing the active pyridinamine derivative along with pharmaceutically acceptable carriers.

Methods of Use: This type of claim protects the use of the compound for treating a specific disease or condition. For example, a patent could claim the use of a novel pyridinamine derivative for inhibiting a particular kinase in the treatment of cancer.

Polymorphs, Salts, and Isomers: To broaden protection, patents may also claim different physical forms of the compound, such as crystalline polymorphs, various salt forms, and stereoisomers, each of which may have unique properties.

A key strategy for demonstrating non-obviousness, a critical patentability requirement, is to highlight unexpected properties of the novel compound. For instance, demonstrating significantly improved potency, selectivity, or a novel mechanism of action, such as irreversible inhibition of a target enzyme, can strengthen a patent application. fiercebiotech.com

Collaborative Research and Licensing Opportunities

The development of novel pharmaceuticals, including pyridinamine derivatives, is often a collaborative effort between academic institutions, biotechnology companies, and large pharmaceutical corporations. These collaborations and the subsequent licensing of intellectual property are essential for translating basic research into clinical applications. nih.gov

University-Industry Collaborations: Much of the foundational research on new chemical entities originates in university laboratories. These institutions often seek to partner with industry to further develop and commercialize their discoveries. Such collaborations can take various forms, from sponsored research agreements to the out-licensing of patented inventions. smw.ch

Licensing Agreements: A license agreement is a contract in which the owner of the intellectual property (the licensor) grants another party (the licensee) the right to use the IP in exchange for compensation. Key terms of a typical licensing agreement in the pharmaceutical sector include:

Upfront Payments: An initial payment made to the licensor upon signing the agreement.

Milestone Payments: Payments that are triggered upon the achievement of specific development, regulatory, or sales milestones.

Royalties: A percentage of the net sales of the commercialized product paid to the licensor.

A notable example of such an agreement is the one between Catalyst Pharmaceutical Partners and Northwestern University for a new class of GABA aminotransferase inhibitors. The university granted Catalyst an exclusive worldwide license in exchange for an upfront payment, milestone payments, and future royalties.

In the realm of kinase inhibitors, numerous high-value licensing deals have been struck. For instance, Millennium Pharmaceuticals (now part of Takeda) entered into a licensing pact with Sunesis Pharmaceuticals for multi-kinase inhibitor programs, which included an upfront payment and potential milestone payments and royalties. pharmaceutical-business-review.com Similarly, Eli Lilly and Company collaborated with Deciphera Pharmaceuticals on a B-Raf kinase inhibitor program, with Deciphera receiving an upfront payment, research funding, and the potential for significant milestone payments and royalties. salesandmarketingnetwork.com

The following table provides examples of licensing deals in the pharmaceutical space, illustrating the financial components often involved:

LicensorLicenseeTechnologyFinancial Terms
Northwestern UniversityCatalyst Pharmaceutical PartnersNovel GABA aminotransferase inhibitorsUpfront payment, milestone payments, and royalties on products.
Sunesis PharmaceuticalsMillennium PharmaceuticalsMulti-kinase inhibitor programs$4 million upfront payment, up to $60 million in pre-commercial milestone payments, and royalties on sales. pharmaceutical-business-review.com
Deciphera PharmaceuticalsEli Lilly and CompanyPreclinical B-Raf kinase inhibitor programUpfront payment, research funding, and up to $130 million in potential milestones per project area, plus royalties. salesandmarketingnetwork.com
Seattle GeneticsMerckTyrosine kinase inhibitor Tukysa (tucatinib)$125 million upfront, up to $65 million in milestones for an exclusive license in specific regions. fiercebiotech.com

These collaborations and licensing agreements are vital for the advancement of compounds like this compound. They provide the necessary funding and expertise to navigate the complex and expensive process of drug development, from preclinical studies to clinical trials and ultimately, to regulatory approval and market launch.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C±15% yield
Catalyst Loading2–5 mol% Pd±20% yield
Reaction Time12–24 hours±10% yield

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy group at δ 5.1 ppm for OCH₂Ph) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 319.1442) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How do structural analogs of this compound differ in bioactivity, and what methodological frameworks guide comparative analysis?

Answer:
Modifications to the pyridine core or benzyloxy substituent alter pharmacokinetics. For example:

  • Electron-withdrawing groups (e.g., –NO₂) reduce metabolic stability but enhance target binding .
  • Hydrophobic substituents (e.g., –CF₃) improve membrane permeability but may increase cytotoxicity .

Q. Table 2: Bioactivity Comparison of Structural Analogs

AnalogIC₅₀ (µM)LogPKey Structural Feature
5-[4-(Chlorophenyl)]-2-pyridinamine0.453.2–Cl enhances halogen bonding
5-[4-(Methoxy)phenyl]-2-pyridinamine1.22.8–OCH₃ improves solubility

Methodologies include QSAR modeling and molecular docking to predict activity trends .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
  • Compound purity : Impurities >5% skew results; validate via orthogonal techniques (e.g., NMR + LC-MS) .
  • Cellular context : Use isogenic cell lines to control for genetic variability .

Methodological Steps:

Replicate experiments under identical conditions.

Perform meta-analysis of published data to identify outliers.

Validate using SPR or ITC for binding affinity consistency .

Advanced: What computational strategies are effective in predicting the reactivity and regioselectivity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates activation energies for substitution reactions (e.g., Fukui indices for electrophilic sites) .
  • Machine Learning : Trains models on reaction databases to predict optimal conditions (e.g., solvent/catalyst pairs) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO vs. THF) .

Advanced: How can factorial design optimize reaction conditions for scaling up synthesis?

Answer:
A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) with minimal experiments:

  • Main Effects : Identify variables with the largest impact on yield .
  • Interaction Effects : Detect synergies (e.g., high temperature + low catalyst degrades product) .

Q. Table 3: Factorial Design Example

RunTemp (°C)Catalyst (mol%)Solvent (ACN:H₂O)Yield (%)
180270:3062
2100590:1085

Advanced: What methodologies elucidate the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Resolves binding conformations in enzyme active sites .

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